molecular formula C10H14 B093057 p-Mentha-1,3,8-triene CAS No. 18368-95-1

p-Mentha-1,3,8-triene

Cat. No.: B093057
CAS No.: 18368-95-1
M. Wt: 134.22 g/mol
InChI Key: XNMPFDIYAMOYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-mentha-1,3,8-triene is a monoterpene that is cyclohexa-1,3-diene substituted at positions 1 and 4 by methyl and prop-1-en-2-yl groups respectively. It has a role as a plant metabolite, a human xenobiotic metabolite and a volatile oil component. It is a monoterpene and a cyclohexadiene. It derives from a p-menthane.
p-Mentha-1, 3, 8-triene, also known as 1, 3, 8-menthatriene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 3, 8-triene is considered to be a practically insoluble (in water) and relatively neutral molecule. p-Mentha-1, 3, 8-triene has been detected in multiple biofluids, such as feces and saliva. Within the cell, p-mentha-1, 3, 8-triene is primarily located in the membrane (predicted from logP) and cytoplasm. p-Mentha-1, 3, 8-triene can be biosynthesized from p-menthane. p-Mentha-1, 3, 8-triene is a camphor, herbal, and turpentine tasting compound that can be found in dill, herbs and spices, and parsley. This makes p-mentha-1, 3, 8-triene a potential biomarker for the consumption of these food products.

Scientific Research Applications

Medicinal Applications

Antiemetic Properties
Research has demonstrated that essential oils containing p-Mentha-1,3,8-triene exhibit significant antiemetic effects. A clinical trial involving Mentha spicata and Mentha piperita essential oils showed a marked reduction in chemotherapy-induced nausea and vomiting (CINV) among patients treated with these oils compared to controls. The study highlighted not only the efficacy but also the cost-effectiveness of using these essential oils in clinical settings .

Antimicrobial Activity
The antifungal properties of this compound have been investigated in various studies. For instance, a study on Mentha piperita essential oil revealed its effectiveness against Fusarium sporotrichioides with determined minimum inhibitory concentration (MIC) values indicating substantial antifungal activity . The essential oil's composition was analyzed using gas chromatography-mass spectrometry (GC-MS), confirming the presence of this compound among other active compounds.

Agricultural Applications

Insecticidal Activity
this compound has shown promise as an insecticide. Research indicates that it can be effective against pests such as the maize weevil (Sitophilus zeamais). The essential oil derived from Chenopodium ambrosioides was found to contain this compound and exhibited significant insecticidal activity .

Food Science Applications

Flavoring Agent
Due to its pleasant aroma and flavor profile, this compound is utilized in the food industry as a flavoring agent. Its olfactory characteristics can enhance the sensory properties of food products. Studies have explored its synthesis and olfactory evaluation to develop new flavor profiles for culinary applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
MedicinalAntiemetic properties in chemotherapy patientsSignificant reduction in nausea and vomiting when treated with Mentha essential oils .
AntimicrobialAntifungal activity against Fusarium sporotrichioidesEffective at MIC values of 500 µg/mL; confirmed presence via GC-MS analysis .
AgriculturalInsecticidal properties against pestsEffective against maize weevil; essential oil composition includes this compound .
Food ScienceFlavoring agent in food productsUtilized for enhancing sensory properties; olfactory evaluations conducted for flavor development .

Case Studies

  • Clinical Trial on CINV
    A randomized double-blind study assessed the efficacy of Mentha spicata and Mentha piperita essential oils in managing CINV. Results indicated a statistically significant reduction in emetic events among treatment groups compared to controls .
  • Antifungal Study on Mentha piperita
    An investigation into the antifungal effects of Mentha piperita essential oil demonstrated its capability to inhibit fungal growth effectively. The study utilized both MIC and morphological assessments to evaluate the impact on Fusarium sporotrichioides .

Properties

CAS No.

18368-95-1

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3

InChI Key

XNMPFDIYAMOYRM-UHFFFAOYSA-N

SMILES

CC1=CC=C(CC1)C(=C)C

Canonical SMILES

CC1=CC=C(CC1)C(=C)C

Key on ui other cas no.

18368-95-1

Synonyms

p-menthatriene,p-mentha-1,3,8-triene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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